BenchChemオンラインストアへようこそ!

2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Regioisomer differentiation Positional isomerism Scaffold procurement specification

2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1696676-20-6; molecular formula C8H15N3; molecular weight 153.22 g/mol) is a partially saturated (hexahydro) heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class. The scaffold features a fused imidazole-pyrimidine bicyclic system with methyl substituents at the 2- and 6-positions, existing as a 1,2,3,5,6,7-hexahydro derivative with one endocyclic double bond.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
Cat. No. B13072203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC1CN=C2NC(CN2C1)C
InChIInChI=1S/C8H15N3/c1-6-3-9-8-10-7(2)5-11(8)4-6/h6-7H,3-5H2,1-2H3,(H,9,10)
InChIKeyCOCULWOKORACCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1696676-20-6): Core Scaffold Identity and Procurement Baseline


2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1696676-20-6; molecular formula C8H15N3; molecular weight 153.22 g/mol) is a partially saturated (hexahydro) heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class [1]. The scaffold features a fused imidazole-pyrimidine bicyclic system with methyl substituents at the 2- and 6-positions, existing as a 1,2,3,5,6,7-hexahydro derivative with one endocyclic double bond . This specific saturation pattern differentiates it from both the fully aromatic imidazo[1,2-a]pyrimidine (CAS 274-95-3, C6H5N3, MW 119.12) and the regioisomeric 2,5-dimethyl analog (CAS 1702247-42-4, same MW but distinct substitution pattern) . The compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, with its partially saturated core imparting distinct conformational and electronic properties compared to aromatic congeners.

Why 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Cannot Be Casually Substituted with In-Class Analogs


Members of the hexahydroimidazo[1,2-a]pyrimidine class exhibit regioisomer-dependent physicochemical and biological properties that preclude generic interchange. The 2,6-dimethyl substitution pattern establishes a specific hydrogen-bonding architecture (one H-bond donor, one H-bond acceptor) and a zero rotatable bond count that differs from the 2,5-regioisomer [1]. The partially saturated scaffold also diverges fundamentally from the fully aromatic imidazo[1,2-a]pyrimidine (CAS 274-95-3) in terms of basicity (predicted pKa ~14.24 for the target vs. distinct protonation behavior of the aromatic system), conformational flexibility, and susceptibility to metabolic oxidation by aldehyde oxidase (AO), a known liability for aromatic azaheterocycles that is mitigated in partially saturated analogs [2][3]. Even minor alkyl substitutions (e.g., 5-ethyl or 7-ethyl derivatives) alter molecular weight, lipophilicity, and steric environment, meaning that procurement of the precise 2,6-dimethyl hexahydro scaffold is mandatory for reproducible SAR studies and target engagement profiles.

2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Specificity: 2,6-Dimethyl vs. 2,5-Dimethyl Substitution Pattern Differentiation

The 2,6-dimethyl substitution pattern (target compound, CAS 1696676-20-6) and the 2,5-dimethyl substitution pattern (comparator, CAS 1702247-42-4) are constitutional isomers sharing the identical molecular formula C₈H₁₅N₃ and molecular weight 153.22 g/mol, but differ in the ring position of the second methyl group. This positional difference alters the spatial orientation of the methyl substituents relative to the bridgehead nitrogen and the endocyclic double bond . The InChI Key of the target (COCULWOKORACCR-UHFFFAOYSA-N) differs from that of the 2,5-isomer, confirming distinct connectivity [1].

Regioisomer differentiation Positional isomerism Scaffold procurement specification

Saturation State Differentiation: Hexahydro vs. Fully Aromatic Imidazo[1,2-a]pyrimidine Core

The target compound (hexahydro derivative, C₈H₁₅N₃, MW 153.22) contains five saturated carbon atoms in the bicyclic framework, whereas the fully aromatic imidazo[1,2-a]pyrimidine (CAS 274-95-3, C₆H₅N₃, MW 119.12) is a planar, fully conjugated system [1][2]. The saturation difference yields distinct physicochemical properties: the target has a predicted pKa of 14.24±0.60 and XLogP3 of 0.2, reflecting the basic guanidine-like character of the partially saturated amidine system, which contrasts with the aromatic parent's properties [3]. Literature on imidazo[1,2-a]pyrimidine drug discovery programs has documented that the aromatic core is susceptible to aldehyde oxidase (AO)-mediated oxidation at the electron-deficient positions, a metabolic liability that the partially saturated hexahydro scaffold is expected to mitigate due to the absence of the aromatic π-system required for AO recognition [4].

Saturation-dependent properties Conformational flexibility Metabolic stability Basicity

Nucleophilicity and Reactivity: Defined Mayr Reactivity Parameters for the Hexahydroimidazo[1,2-a]pyrimidine Scaffold Class

The unsubstituted parent scaffold 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine (TBN) has been quantitatively characterized in the Mayr Reactivity Database, yielding nucleophilicity parameters N = 16.15 and sN = 0.73 in dichloromethane [1]. This places TBN among the highly reactive guanidine-class N-nucleophiles, enabling prediction of reaction rates with electrophiles of known electrophilicity parameter E via the Mayr equation log k₂(20°C) = sN(N + E). The 2,6-dimethyl substitution on the target compound is expected to modestly modulate these parameters through steric and inductive effects, while preserving the guanidine-like nucleophilic character [2]. In contrast, the fully aromatic imidazo[1,2-a]pyrimidine lacks this nucleophilic character due to delocalization of the nitrogen lone pair into the aromatic π-system, fundamentally altering its reactivity profile.

Reactivity quantification Nucleophilicity parameters Mayr database Chemical synthesis planning

Commercial Availability and Purity Specification: Procurement Readiness vs. Closest Analogs

The target compound (CAS 1696676-20-6) is commercially available from multiple vendors with a standard purity specification of 95%, including from AKSci (catalog 1209EE) and Leyan (catalog 2095365) . In comparison, the regioisomeric 2,5-dimethyl analog (CAS 1702247-42-4, AKSci catalog 1222EE) is also available at 95% purity, while the 5-ethyl and 7-ethyl derivatives carry higher molecular weights (194.25 g/mol) and different purity specifications . The 2,6-dimethyl isomer benefits from established supply chains with at least two independent vendors, reducing single-supplier procurement risk. The parent aromatic imidazo[1,2-a]pyrimidine (CAS 274-95-3) is also widely available (Sigma-Aldrich, TCI, etc.) at 95–98% purity but represents a fundamentally different scaffold for the reasons detailed above.

Commercial sourcing Purity specification Procurement decision Supplier comparison

Scaffold Validation in Anti-Tuberculosis Lead Discovery: 2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxamide Activity Profile

A 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide derivative was synthesized and evaluated alongside nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide analogs for in vitro anti-tuberculosis activity against replicating, non-replicating, and multi/extensive drug-resistant Mycobacterium tuberculosis strains [1]. Seven compounds from this combined series achieved MIC₉₀ values ≤ 1 µM against the tested Mtb strains, and representative compound 1 demonstrated remarkable selectivity against seven non-tubercular mycobacterial strains and other non-mycobacterial organisms [2]. This study validates the 2,6-dimethyl-substituted imidazo[1,2-a]pyrimidine core as competent to deliver potent anti-TB activity when elaborated at the 3-position carboxamide, providing a direct derisking benchmark for groups pursuing this scaffold in infectious disease programs.

Anti-tuberculosis activity MIC90 quantification Drug-resistant Mtb Scaffold validation

Optimal Research and Industrial Application Scenarios for 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine


Anti-Infective Lead Discovery Leveraging the 2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxamide Pharmacophore

Research groups pursuing novel anti-tuberculosis or broad-spectrum anti-infective leads should prioritize this specific scaffold based on the demonstrated MIC₉₀ ≤ 1 µM against drug-resistant Mtb strains for the 3-carboxamide elaborated series [1]. The 2,6-dimethyl substitution pattern is validated in peer-reviewed literature as competent to support potent anti-TB activity, and procurement of the CAS 1696676-20-6 building block enables direct entry into this validated chemical space through C-3 functionalization.

Medicinal Chemistry Programs Requiring AO-Resistant Heterocyclic Cores

Teams encountering aldehyde oxidase-mediated metabolic instability with aromatic azaheterocycle leads should evaluate this partially saturated hexahydro scaffold as a strategic replacement. Published medicinal chemistry studies on imidazo[1,2-a]pyrimidine-based androgen receptor antagonists have identified AO oxidation as a critical liability of the aromatic core [2]. The saturated ring atoms in the 2,6-dimethyl hexahydro scaffold disrupt the extended π-conjugation required for AO substrate recognition, potentially circumventing this metabolic soft spot while preserving the hydrogen-bonding pharmacophore.

Parallel Library Synthesis Requiring Predictable Nucleophilic Reactivity at the Guanidine-Like Amidine Nitrogen

Synthetic chemists planning diversification of the hexahydroimidazo[1,2-a]pyrimidine scaffold can leverage the quantitatively defined Mayr nucleophilicity parameters (parent TBN: N = 16.15, sN = 0.73) to rationally select electrophilic coupling partners and predict reaction rates using the Mayr equation [3]. This contrasts with the aromatic imidazo[1,2-a]pyrimidine, whose nucleophilic reactivity is attenuated by aromatic delocalization and lacks comparable quantitative reactivity data. The 95% purity specification from multiple vendors ensures consistent starting material quality for library production.

Structure-Activity Relationship Studies Requiring Isomerically Pure Hexahydroimidazo[1,2-a]pyrimidine Building Blocks

SAR programs exploring the impact of methyl substitution position on target engagement must procure the 2,6-dimethyl isomer (CAS 1696676-20-6) specifically, as the 2,5-dimethyl regioisomer (CAS 1702247-42-4) is a constitutional isomer with the identical molecular formula and molecular weight but a distinct connectivity pattern . Unambiguous identification by InChI Key (COCULWOKORACCR-UHFFFAOYSA-N) and CAS number prevents inadvertent isomer cross-contamination that could confound biological assay interpretation.

Quote Request

Request a Quote for 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.